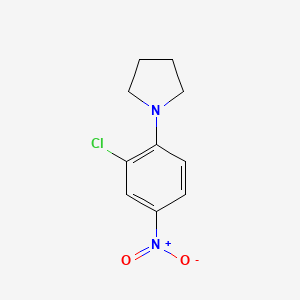

1-(2-Chloro-4-nitrophenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-4-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLGZIMCJDYHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3069019 | |

| Record name | Pyrrolidine, 1-(2-chloro-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55403-91-3 | |

| Record name | 1-(2-Chloro-4-nitrophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55403-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-(2-chloro-4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055403913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(2-chloro-4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrrolidine, 1-(2-chloro-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloro-4-nitrophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 2 Chloro 4 Nitrophenyl Pyrrolidine and Its Derivatives

Approaches to the Synthesis of the Pyrrolidine (B122466) Core in N-Aryl Systems

The construction of the N-aryl pyrrolidine framework can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Routes for N-Arylation of Pyrrolidines

Nucleophilic aromatic substitution (SNAr) stands as a fundamental method for the formation of aryl-nitrogen bonds. nih.govopenstax.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group, typically a halogen. openstax.orglibretexts.org

In the synthesis of 1-(2-chloro-4-nitrophenyl)pyrrolidine, the starting material is 1,2-dichloro-4-nitrobenzene. The presence of the nitro group at the para position and the chloro group at the ortho position to the site of substitution activates the aromatic ring for nucleophilic attack by pyrrolidine. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the elimination of a chloride ion to yield the final product. openstax.org

A typical procedure involves the reaction of 1,2-dichloro-4-nitrobenzene with pyrrolidine in a suitable solvent. prepchem.com The reaction conditions can be optimized by varying the solvent, temperature, and the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Table 1: Examples of SNAr Reactions for N-Arylation of Pyrrolidines

| Aryl Halide | Nucleophile | Conditions | Product | Yield |

| 1,2-Dichloro-4-nitrobenzene | Pyrrolidine | Solvent, heat | This compound | Not specified prepchem.com |

| 4-Fluoro-1-nitrobenzene | Pyrrolidine | Continuous flow | 1-(4-Nitrophenyl)pyrrolidine (B158401) | Not specified researchgate.net |

| 2,4-Dinitro-1-chlorobenzene | Aromatic amines | Alcohol, heat | 2,4-Dinitrodiphenylamines | Not specified researchgate.net |

Cycloaddition Reactions in Pyrrolidine Ring Formation, including 1,3-Dipolar Cycloadditions

nih.govrsc.org-Dipolar cycloaddition reactions provide a powerful and stereocontrolled method for the construction of five-membered heterocyclic rings, including pyrrolidines. acs.orgrsc.orgacs.org This approach involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene. acs.orgacs.org

Azomethine ylides can be generated in situ from various precursors, including the decarboxylative condensation of α-amino acids with aldehydes or the thermal or metal-catalyzed ring-opening of aziridines. researchgate.netmdpi.com The subsequent cycloaddition with an appropriate alkene leads to the formation of the pyrrolidine ring with a high degree of regio- and stereoselectivity. acs.orgrsc.org The use of chiral catalysts can afford enantiomerically enriched pyrrolidine derivatives. rsc.orgacs.org While a versatile method for pyrrolidine synthesis, its direct application to form N-aryl pyrrolidines like this compound would require a subsequent N-arylation step.

Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type |

| Imino esters | Alkenes | Silver/Copper catalysts | Substituted pyrrolidines acs.org |

| α-Amino acids and aldehydes | Alkenes | Heat or catalyst | Polysubstituted pyrrolidines researchgate.netmdpi.com |

| Azomethine Ylides | Cyclic dipolarophiles | Lewis acids | Polycyclic pyrrolidines acs.org |

Aminocyclizations and Related Ring-Closing Strategies

Intramolecular aminocyclization presents another strategic approach to the synthesis of the pyrrolidine ring. rsc.org This method typically involves the cyclization of a linear precursor containing both an amine and a suitable electrophilic center or a leaving group. For instance, the bromination of an unsaturated amine followed by intramolecular cyclization can furnish the pyrrolidine ring. rsc.org

Reductive amination of diketones with anilines has also been demonstrated as a practical route to N-aryl-substituted pyrrolidines. nih.gov This process involves the iridium-catalyzed transfer hydrogenation of an intermediate formed from the reaction of a 1,4-diketone with an aniline (B41778) derivative, leading to the formation of the pyrrolidine ring in a single step. nih.gov This method offers good to excellent yields and can be performed in environmentally friendly solvents like water. nih.gov

Functionalization and Derivatization Strategies on the this compound Scaffold

Once the this compound core is assembled, further chemical modifications can be performed on both the pyrrolidine ring and the chloronitrophenyl moiety to generate a library of derivatives.

Modifications of the Pyrrolidine Ring

The pyrrolidine ring can undergo various functionalization reactions. Direct C-H arylation at the α-position of the pyrrolidine ring has been achieved using redox-neutral methods. rsc.orgrsc.org This involves the in situ generation of an iminium ion, which is then trapped by an aromatic nucleophile. rsc.orgrsc.org Palladium-catalyzed C-H arylation at the C4 position of pyrrolidines bearing a directing group at the C3 position has also been reported, allowing for the selective introduction of aryl groups with high regio- and stereoselectivity. acs.orgacs.org

Transformations on the Chloronitrophenyl Moiety

The chloronitrophenyl group of this compound offers multiple sites for chemical transformation. The nitro group can be reduced to an amine, which can then participate in a variety of subsequent reactions, such as diazotization followed by substitution or the formation of amides and sulfonamides.

The chlorine atom can be displaced by various nucleophiles through another SNAr reaction, provided the reaction conditions are carefully controlled to avoid reaction at other sites. The reactivity of the chlorine atom is enhanced by the presence of the electron-withdrawing nitro group.

Furthermore, the entire chloronitrophenyl group can be involved in transformations. For instance, derivatives of 1-(4-nitrophenyl)pyrrolidin-2-one (B76513) have been synthesized from donor-acceptor cyclopropanes and 4-nitroaniline. nih.gov

Regioselectivity and Stereochemical Control in Synthesis

The synthesis of substituted 1-(nitrophenyl)pyrrolidines, such as this compound, necessitates precise control over both regioselectivity and stereochemistry to obtain the desired isomer with high purity. The substitution pattern on the aromatic ring and the potential for chirality in the pyrrolidine ring present distinct synthetic challenges that are addressed through various strategic approaches.

Regioselectivity in Nucleophilic Aromatic Substitution

The primary method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 1,2-dichloro-4-nitrobenzene and pyrrolidine. The regiochemical outcome of this reaction is dictated by the electronic effects of the substituents on the benzene (B151609) ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

The nitro group exerts its influence through both resonance and inductive effects, with the resonance effect being dominant. This effect preferentially stabilizes the negative charge when the nucleophile attacks at the positions ortho and para to the nitro group. In the case of 1,2-dichloro-4-nitrobenzene, the two potential sites for substitution are C-1 (meta to -NO₂) and C-2 (ortho to -NO₂). However, the substitution predominantly occurs at the chlorine atom at the C-1 position, which is para to the nitro group, to yield this compound. This is because the resonance stabilization of the intermediate formed by attack at the para position is more significant, allowing for the delocalization of the negative charge onto the oxygen atoms of the nitro group. stackexchange.comstackexchange.com This inherent regioselectivity simplifies the synthesis of the desired product.

Studies on similar systems, such as the reaction of 2,4-dichloroquinazolines with various amines, consistently show substitution at the 4-position, which is analogous to the para position relative to the activating nitrogen atom within the ring system. nih.govchegg.com This further supports the principle that the position para to a strong electron-withdrawing group is the most favored site for nucleophilic aromatic substitution.

Table 1: Regioselectivity in the Synthesis of 1-(Aryl)pyrrolidine Derivatives via SNAr Reaction

| Starting Material | Nucleophile | Major Product | Regioselectivity |

| 1,2-Dichloro-4-nitrobenzene | Pyrrolidine | This compound | Substitution at C-1 (para to NO₂) |

| 1,2-Dichloro-4-nitrobenzene | Sodium ethoxide | 1-Chloro-2-ethoxy-4-nitrobenzene | Substitution at C-1 (para to NO₂) |

| 2,6-Dichloro-3-nitropyridine | Piperidine | 2-Chloro-6-(piperidin-1-yl)-3-nitropyridine | Kinetically favored substitution at C-6 (para to NO₂) |

Stereochemical Control in the Synthesis of Pyrrolidine Derivatives

While the synthesis of the parent this compound from pyrrolidine itself does not involve the creation of a new stereocenter, the synthesis of its derivatives, particularly those with substituents on the pyrrolidine ring, requires stereochemical control. The development of asymmetric methods to generate enantioenriched N-arylpyrrolidines is a significant area of research.

One major strategy involves the use of chiral starting materials derived from the "chiral pool," such as L-proline or D-proline. These enantiomerically pure precursors can be elaborated into more complex pyrrolidine derivatives while retaining the initial stereochemistry.

Another powerful approach is asymmetric catalysis. Various catalytic systems have been developed to achieve high levels of stereoselectivity in the synthesis of chiral pyrrolidines. These methods often involve the creation of the pyrrolidine ring from acyclic precursors in the presence of a chiral catalyst.

Key Asymmetric Synthetic Strategies:

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring. The use of chiral ligands or catalysts can induce high levels of enantioselectivity, leading to the formation of highly substituted and stereochemically complex pyrrolidines. nih.gov

Intramolecular Hydroamination: Enantioselective copper-catalyzed intramolecular hydroamination of aminoalkenes provides a practical route to α-arylpyrrolidines. This method is notable for its mild reaction conditions and tolerance of various functional groups, making it suitable for the synthesis of pharmaceutically relevant compounds. nih.gov

Asymmetric 'Clip-Cycle' Synthesis: This strategy involves the "clipping" of a Cbz-protected bis-homoallylic amine with a thioacrylate via alkene metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. This method has been successfully applied to the synthesis of 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivity. whiterose.ac.uk

Table 2: Examples of Stereoselective Synthesis of Chiral Pyrrolidine Derivatives

| Reaction Type | Catalyst/Chiral Source | Product Type | Stereoselectivity |

| Asymmetric [3+2] Cycloaddition | Cu(I)/Chiral Ligand | α-Deuterated Pyrrolidines | High enantioselectivity and high deuterium (B1214612) incorporation |

| Intramolecular Hydroamination | Copper/Chiral Ligand | α-Arylpyrrolidines | High enantiomeric purity |

| Asymmetric 'Clip-Cycle' | Chiral Phosphoric Acid | Substituted Pyrrolidines | High enantiomeric excess |

| Hydrozirconation-Cyclization | Chiral N-allyl oxazolidines | Substituted Pyrrolidines | High diastereoselectivity |

Advanced Spectroscopic and Crystallographic Analyses of 1 2 Chloro 4 Nitrophenyl Pyrrolidine Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a fundamental tool for elucidating the precise molecular structure of 1-(2-Chloro-4-nitrophenyl)pyrrolidine in solution. While specific experimental data is not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons. The three protons on the substituted phenyl ring would appear as a complex multiplet system in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group and meta to the chlorine (at C5) is expected to be the most downfield, followed by the proton ortho to the chlorine (at C3). The proton meta to both the nitro and chloro groups (at C6) would be the most upfield of the aromatic signals. The eight protons of the pyrrolidine (B122466) ring would produce two multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected around δ 3.4-3.8 ppm, while the protons on the β-carbons are predicted to appear further upfield, around δ 2.0-2.4 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton data, showing ten distinct carbon signals. The aromatic carbons would resonate between δ 110-155 ppm. The carbon bearing the nitro group (C4) and the carbon attached to the pyrrolidine nitrogen (C1) would be significantly deshielded. The carbon bearing the chlorine atom (C2) would also show a downfield shift. The pyrrolidine ring carbons would appear in the aliphatic region, with the α-carbons resonating around δ 47-52 ppm and the β-carbons around δ 24-28 ppm mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and standard chemical shift increments.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | C3-H | ~ 7.8 - 8.1 | ~ 120 - 125 |

| Aromatic | C5-H | ~ 8.1 - 8.4 | ~ 126 - 130 |

| Aromatic | C6-H | ~ 7.0 - 7.3 | ~ 115 - 120 |

| Aromatic | C1 (C-N) | - | ~ 150 - 155 |

| Aromatic | C2 (C-Cl) | - | ~ 125 - 130 |

| Aromatic | C4 (C-NO₂) | - | ~ 140 - 145 |

| Aliphatic | α-CH₂ (Pyrrolidine) | ~ 3.4 - 3.8 | ~ 47 - 52 |

| Aliphatic | β-CH₂ (Pyrrolidine) | ~ 2.0 - 2.4 | ~ 24 - 28 |

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Vibrational spectroscopy provides critical information about the functional groups present in the molecule. The IR and Raman spectra of this compound are expected to be rich with characteristic bands corresponding to the vibrations of its constituent parts.

Key expected vibrational frequencies include:

Nitro Group (NO₂): Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations are anticipated. The asymmetric stretch typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretch is found between 1335-1385 cm⁻¹.

Aromatic C-H: Stretching vibrations for the C-H bonds on the phenyl ring are expected just above 3000 cm⁻¹.

Aliphatic C-H: The C-H stretching vibrations of the pyrrolidine ring methylene (B1212753) groups should appear in the 2850-2960 cm⁻¹ range.

Aromatic C=C: Several bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.

C-N Bonds: The stretching vibration for the aromatic C-N bond is expected around 1250-1350 cm⁻¹, while the aliphatic C-N stretches occur at lower frequencies.

C-Cl Bond: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 2: Principal Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 |

| Asymmetric NO₂ Stretch | -NO₂ | 1500 - 1560 |

| Symmetric NO₂ Stretch | -NO₂ | 1335 - 1385 |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 |

| Aromatic C-N Stretch | Ar-N | 1250 - 1350 |

| C-Cl Stretch | Ar-Cl | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by the substituted nitrobenzene (B124822) chromophore. The aromatic ring itself gives rise to high-energy π → π* transitions. The presence of the nitro group (a powerful chromophore) and the pyrrolidinyl and chloro groups (auxochromes) shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift). The lone pair of electrons on the pyrrolidine nitrogen can participate in resonance with the π-system of the ring, leading to an n → π* transition that extends absorption into the visible region, which is characteristic of many nitroaromatic compounds and often imparts a yellow color.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₀H₁₁ClN₂O₂), the exact mass is 226.0509 Da. High-resolution mass spectrometry would confirm this mass with high precision. In typical MS analysis (e.g., electrospray ionization), the molecule would be observed as various adducts. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or cleavage of the C-N bond connecting the pyrrolidine ring to the aromatic system.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts Data predicted using computational methods. researchgate.net

| Adduct | Predicted m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 227.05818 |

| [M+Na]⁺ | 249.04012 |

| [M-H]⁻ | 225.04362 |

| [M]⁺ | 226.05035 |

X-ray Crystallography for Solid-State Structural Determination

While a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible databases, its solid-state architecture can be inferred from the analysis of closely related compounds, such as 4-chloro-2-nitroaniline (B28928) researchgate.net and other N-arylpyrrolidines researchgate.net.

To minimize torsional and angle strain, the five-membered pyrrolidine ring is not planar. It typically adopts a puckered conformation, most commonly an 'envelope' (with one atom out of the plane of the other four) or a 'twist' (half-chair) form researchgate.netnih.gov.

A critical structural parameter is the dihedral angle between the plane of the phenyl ring and the mean plane of the pyrrolidine ring. Due to steric hindrance between the ortho-chloro substituent on the phenyl ring and the α-protons of the pyrrolidine ring, a significant twist is expected. In analogous structures like 4-chloro-N-methyl-N-nitroaniline, the nitroamino group is twisted by approximately 68° relative to the aromatic ring to alleviate steric clash iucr.org. A similar non-planar arrangement is highly probable for this compound, which would limit the electronic conjugation between the pyrrolidine nitrogen lone pair and the aromatic π-system.

The packing of molecules in the crystal lattice is governed by a network of intermolecular forces. In the absence of strong hydrogen bond donors like N-H or O-H groups, the packing of this compound would be directed by weaker interactions.

Computational Chemistry and Theoretical Investigations of 1 2 Chloro 4 Nitrophenyl Pyrrolidine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools to investigate the intricacies of molecular systems at the atomic level. These computational approaches provide a theoretical framework for understanding the fundamental properties of 1-(2-Chloro-4-nitrophenyl)pyrrolidine.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its optimized molecular geometry in the ground state. nih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional arrangement of the molecule.

The electronic structure of the molecule, including the distribution of electron density and the nature of chemical bonds, can be thoroughly analyzed. researchgate.net The presence of the electron-withdrawing nitro group and the chlorine atom on the phenyl ring, combined with the electron-donating nature of the pyrrolidine (B122466) nitrogen, creates a complex electronic environment that can be elucidated through DFT.

Table 1: Representative Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | N-C-C | 122.0 |

| C-N (ring) | 1.37 | C-N-C | 125.0 |

| N-C (pyrrolidine) | 1.46 | Cl-C-C | 119.5 |

| C=C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 118.0 - 121.0 |

| C-N (nitro) | 1.48 | O-N-O | 124.0 |

| N=O | 1.22 | C-C-N (nitro) | 118.5 |

| Note: This data is illustrative and represents typical values obtained from DFT calculations for similar compounds. |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.orgpearson.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of the lowest electronic excitation. researchgate.netschrodinger.com

For this compound, the HOMO is expected to be localized primarily on the pyrrolidine ring and the phenyl group, reflecting the electron-donating character of the pyrrolidine nitrogen. Conversely, the LUMO is anticipated to be concentrated on the nitro-substituted phenyl ring, particularly the nitro group, due to its strong electron-withdrawing nature. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.50 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

| Note: This data is illustrative and represents typical values obtained from DFT calculations. |

Predictions of Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), chemical potential (μ), global softness (S), and the electrophilicity index (ω).

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher hardness indicates lower reactivity.

Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons.

Global Softness (S): The reciprocal of hardness, a higher softness indicates higher reactivity.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons from the environment.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds. The high electrophilicity index expected for this molecule would be due to the presence of the nitro group, suggesting a propensity to react with nucleophiles. researchgate.net

Table 3: Representative Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.675 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.175 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.675 eV |

| Global Softness (S) | 1/(2η) | 0.230 eV-1 |

| Electrophilicity Index (ω) | μ2/(2η) | 5.03 eV |

| Note: This data is illustrative and based on the representative HOMO/LUMO energies. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays regions of different electrostatic potential on the molecular surface.

For this compound, the MEP map would show the most negative potential (red and yellow regions) localized around the oxygen atoms of the nitro group, indicating these are the primary sites for electrophilic attack. The regions of positive potential (blue regions) would be found around the hydrogen atoms of the pyrrolidine ring and the phenyl ring, suggesting these are sites for nucleophilic attack. The chlorine atom would also contribute to the electrostatic potential distribution. researchgate.net

Tautomeric Equilibria and Stability Investigations

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in dynamic equilibrium. While this compound itself is not prone to common tautomeric shifts, computational studies can be employed to investigate the relative stabilities of any potential, less common tautomeric forms or related isomers. chemrxiv.org Theoretical calculations can determine the relative energies and thermodynamic parameters of these isomers, providing insight into their potential existence and interconversion pathways. For instance, the relative stability of different conformers arising from the rotation of the pyrrolidine ring with respect to the phenyl ring can be assessed.

Thermodynamic Parameters of Formation

Computational chemistry allows for the prediction of various thermodynamic properties, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°). researchgate.netnih.gov These parameters are essential for understanding the stability of this compound and its behavior in chemical reactions. By calculating these values, one can predict the spontaneity and equilibrium position of reactions involving this compound under different conditions.

Table 4: Representative Calculated Thermodynamic Parameters for this compound at 298.15 K

| Parameter | Value |

| Standard Enthalpy of Formation (ΔHf°) | -85.2 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | 150.7 kJ/mol |

| Standard Entropy (S°) | 450.3 J/(mol·K) |

| Note: This data is illustrative and represents typical values obtained from computational studies for similar aromatic nitro compounds. |

Applications in Materials Science and Advanced Chemical Engineering

Role as an Intermediate in Polymer and Dye Development

The chemical structure of 1-(2-Chloro-4-nitrophenyl)pyrrolidine serves as a foundational building block in the synthesis of more complex molecules, including dyes and potentially polymers. The presence of the nitro group is particularly significant, as it can be readily reduced to an amine group (-NH2). This transformation is a key step in creating dye precursors.

For instance, analogous compounds like 1-(4-nitrophenyl)pyrrolidine (B158401) are synthesized as intermediates, which are then converted to 1-(4-aminophenyl)pyrrolidine. google.com This amino derivative functions as a primary intermediate in oxidative hair dye compositions, where it reacts with coupling agents to produce a wide range of intense and lasting color tints. google.com These intermediates are valued as high-performance substitutes for traditional dye components like paraphenylenediamine (PPD). google.com Similarly, the broader "2-chloro-4-nitroaniline" structural motif is a known parent structure used in the diazotization process to create disperse reactive dyes for textiles. researchgate.net The chloro and nitro groups on the phenyl ring of this compound make it an analogous and valuable precursor for creating chromophores with specific desired color and fastness properties.

In polymer science, this compound acts as a versatile scaffold. The pyrrolidine (B122466) and nitrophenyl moieties are seen in the synthesis of complex heterocyclic systems, such as pyrrolo google.comrsc.orgbenzodiazepines (PBDs), which are linked to form conjugates with unique binding abilities. mdpi.com This principle of using nitrophenyl-pyrrolidine structures as starting points for building larger, functional molecules can be extended to the development of novel polymers with specialized properties.

Exploration of Nonlinear Optical (NLO) Properties

Organic molecules exhibiting nonlinear optical (NLO) properties are critical for applications in optical data storage, image processing, and optoelectronics. nih.gov The efficacy of these materials often stems from a "push-pull" electronic structure within the molecule, where an electron-donating group is connected to an electron-accepting group via a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer (ICT), leading to a large molecular hyperpolarizability (β), a key measure of second-order NLO activity.

The structure of this compound is well-suited for NLO applications.

Electron Donor: The pyrrolidine ring acts as an effective electron donor.

π-Conjugated System: The phenyl ring serves as the π-bridge that facilitates electron delocalization.

Electron Acceptor: The nitro group (-NO2) is a very strong electron-withdrawing group, complemented by the electron-withdrawing nature of the chloro (-Cl) substituent. nih.gov

This inherent donor-π-acceptor design suggests that this compound likely possesses significant NLO properties. Research into structurally similar compounds confirms this potential. For example, Pyrrolidin-1-ium 2-chloro-4-nitrobenzoate, which features the same core components, has been synthesized and investigated as a third-order organic NLO material. researchgate.net Studies on various pyrimidine-based and other organic chromophores consistently show that the combination of amine donors and nitro-group acceptors leads to materials with high NLO susceptibility, making them promising for advanced photonic devices. rsc.orgnih.gov

Table 1: Structural Features of this compound and Their Contribution to NLO Properties

| Structural Component | Function in NLO System | Significance |

|---|---|---|

| Pyrrolidine Ring | Electron Donor Group | Initiates the intramolecular charge transfer by "pushing" electrons into the π-system. |

| Phenyl Ring | π-Conjugated Bridge | Facilitates the delocalization and transfer of electrons from the donor to the acceptor. |

| Nitro Group (-NO2) | Strong Electron Acceptor Group | "Pulls" electron density from the π-system, creating a large dipole moment and enhancing the NLO response. nih.gov |

| Chloro Group (-Cl) | Auxiliary Electron Acceptor | Complements the nitro group in withdrawing electron density, further strengthening the "push-pull" character. nih.gov |

Future Directions and Research Opportunities

Development of Novel and Green Synthetic Routes

The synthesis of pyrrolidine-containing compounds is a well-established field, often utilizing methods like 1,3-dipolar cycloadditions or the functionalization of proline derivatives. nih.govmdpi.com However, the specific synthesis of 1-(2-Chloro-4-nitrophenyl)pyrrolidine typically involves nucleophilic aromatic substitution, which can require harsh conditions. Future research should focus on developing more sustainable and efficient synthetic methodologies.

Key Research Objectives:

Catalyst-Free Methodologies: Exploring domino reactions in environmentally benign solvents like ethanol-water mixtures could provide high-yield, atom-economical pathways to related structures, a strategy that could be adapted for this compound. rsc.orgscispace.com Such methods reduce the need for toxic catalysts and simplify purification processes. scispace.com

Flow Chemistry: Implementing continuous flow synthesis could offer superior control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for related heterocyclic compounds and could be a viable green alternative for the synthesis of this molecule. nih.gov

A comparative table of potential synthetic routes is presented below.

| Synthetic Method | Potential Advantages | Key Research Focus | Illustrative Precedent |

| Microwave-Assisted Nucleophilic Substitution | Reduced reaction time, potentially higher yields, energy efficiency. | Optimization of solvent, temperature, and microwave power. | Synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.gov |

| Palladium-Catalyzed Buchwald-Hartwig Amination | High functional group tolerance, potential for milder reaction conditions. | Development of a specific catalyst system for the 2-chloro-4-nitrophenyl substrate. | General synthesis of N-aryl pyrrolidines. |

| One-Pot Domino Reactions | Increased efficiency, reduced waste, atom economy. | Designing a multi-component reaction that forms the pyrrolidine (B122466) ring and attaches the phenyl group simultaneously. | Green synthesis of pyrrolidine-fused spirooxindoles. rsc.org |

Advanced Mechanistic Investigations of Biological Activities and Target Validation

The pyrrolidine scaffold is a cornerstone in drug discovery, present in numerous FDA-approved drugs. nih.govfrontiersin.org The nitrophenyl moiety is also a common feature in bioactive compounds, known for its role in various therapeutic agents. mdpi.comresearchgate.net However, the specific biological activities and mechanisms of action for this compound are not well-documented.

Future research should systematically screen this compound against a variety of biological targets. The substitution pattern—a chloro group ortho to the pyrrolidine and a nitro group para—suggests potential for unique interactions with biological macromolecules.

Potential Biological Activities for Investigation:

Anticancer: Related nitro- and chloro-substituted compounds have demonstrated significant anticancer activity. nih.govmdpi.com Research should evaluate the cytotoxicity of this compound against various cancer cell lines and identify its molecular targets, which could include enzymes like dihydrofolate reductase or receptor tyrosine kinases. nih.gov

Antimicrobial: The combination of a pyrrolidine ring and a nitrophenyl group appears in various antimicrobial agents. mdpi.comresearchgate.net Studies should assess its efficacy against a panel of pathogenic bacteria and fungi, with mechanistic studies focusing on potential targets like DNA gyrase or enoyl-ACP reductase (InhA). mdpi.comnih.gov

Enzyme Inhibition: Pyrrolidine derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase. nih.gov The specific electronic nature of the 2-chloro-4-nitrophenyl substituent could be leveraged to design potent and selective inhibitors for these or other enzyme families, like α-glucosidase, which is relevant in diabetes treatment. nih.gov

| Potential Target Class | Rationale Based on Related Compounds | Suggested Initial Assays |

| Kinases | Many kinase inhibitors feature chloro- and nitro-aromatic moieties. | In vitro kinase panel screening (e.g., VEGFR2, EGFR). |

| Bacterial Enzymes | Pyrrolidine and nitrophenyl groups are present in known antibacterial agents. mdpi.comnih.gov | Minimum Inhibitory Concentration (MIC) assays against S. aureus, E. coli; DNA gyrase inhibition assay. nih.gov |

| Cholinesterases | Pyrrolidine-based structures can act as potent inhibitors of AChE and BChE. nih.gov | Ellman's method for AChE/BChE inhibition. |

Rational Design and Synthesis of Next-Generation Pyrrolidine-Based Therapeutics

Once baseline biological activity is established, this compound can serve as a foundational fragment for creating more complex and potent therapeutic agents. nih.gov The "hybrid-pharmacophore" approach, which combines known bioactive fragments, is a powerful strategy in modern drug design. researchgate.netmdpi.com

Strategies for Derivative Design:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the compound is crucial. This includes:

Introducing various substituents onto the pyrrolidine ring to explore stereochemical and conformational effects on target binding. nih.gov

Replacing the chloro and nitro groups with other electron-withdrawing or electron-donating groups (e.g., -CF₃, -CN, -OCH₃) to modulate the electronic properties and metabolic stability of the phenyl ring.

Altering the position of the substituents on the aromatic ring to probe the interaction space within the target's binding pocket.

Bioisosteric Replacement: The nitro group could be replaced with other bioisosteres, such as a sulfone or a cyano group, to potentially improve pharmacokinetic properties while retaining biological activity.

Fragment-Based Drug Discovery (FBDD): The compound itself can be considered a fragment. Identifying its binding mode to a protein target via techniques like X-ray crystallography would enable the rational "growing" of the fragment to create more potent and selective ligands. nih.gov

Exploration of Emerging Material Science Applications

Beyond its biomedical potential, the electronic properties of this compound make it an interesting candidate for applications in material science. The combination of a donor (pyrrolidine nitrogen) and an acceptor (nitrophenyl group) creates a "push-pull" system, which can lead to interesting photophysical properties.

Potential Research Areas:

Non-Linear Optics (NLO): Molecules with significant charge-transfer character often exhibit NLO properties, which are valuable for applications in telecommunications and optical computing. Future work could involve measuring the hyperpolarizability of this compound.

Organic Electronics: The compound could be investigated as a building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its structure could be incorporated into larger conjugated polymers to tune their electronic energy levels.

Sensors: The nitroaromatic group is a well-known quencher of fluorescence. Derivatives of this compound could be designed as fluorescent chemosensors for detecting specific analytes, where binding would modulate the charge-transfer process and produce a measurable optical signal.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chloro-4-nitrophenyl)pyrrolidine, and what factors influence yield?

- Methodology : A common approach involves nucleophilic aromatic substitution, where pyrrolidine reacts with 2-chloro-4-nitrochlorobenzene under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternative routes may employ transition-metal catalysis (e.g., Pd-mediated coupling) for regioselective aryl-pyrrolidine bond formation .

- Key Factors : Solvent polarity, base strength, and reaction time critically impact yield. For example, polar aprotic solvents like DMF enhance nucleophilicity, while prolonged heating may lead to nitro-group reduction side reactions .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

- Techniques :

- NMR : H and C NMR identify substituent positions (e.g., chloro and nitro groups) via chemical shifts (δ 7.5–8.5 ppm for aromatic protons; δ 120–140 ppm for nitrophenyl carbons) .

- X-ray crystallography : Resolves bond angles and crystallographic packing, as demonstrated in structurally related chlorophenyl-pyrrolidine derivatives .

- IR spectroscopy : Confirms nitro group presence via asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .

Q. What are the solubility and stability considerations for handling this compound?

- Solubility : Moderately soluble in chlorinated solvents (e.g., dichloromethane) and polar aprotic solvents (DMF, DMSO) due to nitro group polarity. Limited solubility in water or alkanes .

- Stability : Light-sensitive (nitro groups may degrade under UV exposure). Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictions in reaction yields from divergent synthetic methods be resolved?

- Case Study : A 50.4% yield reported for a related nitrophenyl compound (4-(4-chlorophenyl)-2-oxo-6-(2-pyridyl)nicotinonitrile) conflicts with literature values due to solvent purity or catalytic trace metals .

- Resolution : Conduct controlled reproducibility studies with standardized reagents. Use HPLC to quantify side products (e.g., dehalogenated byproducts) and adjust stoichiometry or catalyst loading .

Q. What strategies optimize catalytic systems for enantioselective synthesis of chiral derivatives?

- Approach : Employ asymmetric catalysis (e.g., chiral Pd complexes) to control stereochemistry at the pyrrolidine nitrogen. Screen ligands (BINAP, Josiphos) for enantiomeric excess (ee) improvement .

- Data-Driven Optimization : Use DOE (Design of Experiments) to evaluate temperature, pressure, and ligand-metal ratios. For example, higher pressure (5 atm H₂) may enhance hydrogenation efficiency in nitro-group reduction .

Q. How can computational modeling predict reactivity and regioselectivity in functionalization reactions?

- Methods :

- DFT Calculations : Simulate electrophilic aromatic substitution (EAS) to identify reactive sites. Nitro groups are meta-directing, while chloro groups exert ortho/para effects .

- Molecular Dynamics (MD) : Model solvent effects on transition states. For instance, DMF stabilizes charged intermediates in SNAr reactions better than THF .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine predictive models .

Safety and Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.